7-Ethylmethylamino Sancycline Hydrochloride

Description

Properties

IUPAC Name |

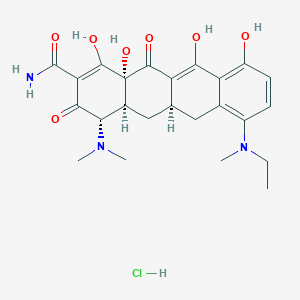

(4S,4aS,5aR,12aR)-4-(dimethylamino)-7-[ethyl(methyl)amino]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O7.ClH/c1-5-27(4)13-6-7-14(28)16-11(13)8-10-9-12-18(26(2)3)20(30)17(23(25)33)22(32)24(12,34)21(31)15(10)19(16)29;/h6-7,10,12,18,28-29,32,34H,5,8-9H2,1-4H3,(H2,25,33);1H/t10-,12-,18-,24-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHSDYQLEOPNTL-BCTLSNOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C1=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C(C=C1)O)O)O)O)C(=O)N)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C)C1=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C(C=C1)O)O)O)O)C(=O)N)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30ClN3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747769 | |

| Record name | (4S,4aS,5aR,12aR)-4-(Dimethylamino)-7-[ethyl(methyl)amino]-1,10,11,12a-tetrahydroxy-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149934-25-8 | |

| Record name | (4S,4aS,5aR,12aR)-4-(Dimethylamino)-7-[ethyl(methyl)amino]-1,10,11,12a-tetrahydroxy-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethylmethylamino Sancycline Hydrochloride involves the modification of the sancycline structureThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions

7-Ethylmethylamino Sancycline Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Catalysts like palladium on carbon, organic solvents, and controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives of this compound .

Scientific Research Applications

Pharmacological Properties

7-Ethylmethylamino Sancycline Hydrochloride exhibits a range of pharmacological activities:

- Antibacterial Activity : The compound shows effectiveness against both Gram-positive and Gram-negative bacteria, making it a versatile option in treating infections caused by resistant strains. Its mechanism involves inhibiting protein synthesis by binding to the bacterial ribosome, similar to other tetracyclines .

- Anti-inflammatory Effects : Beyond its antibacterial properties, this compound may possess anti-inflammatory effects, which can be beneficial in treating conditions like acne vulgaris and chronic inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in clinical and preclinical settings:

- In Vitro Studies : Research has shown that this compound demonstrates significant antibacterial activity against multi-drug resistant strains of Enterobacteriaceae and Acinetobacter spp. In vitro tests revealed minimum inhibitory concentrations (MICs) comparable to or better than existing tetracyclines .

- Animal Models : In murine models of infection, this compound has been shown to reduce bacterial load significantly when administered either orally or intravenously. For example, dosages leading to substantial reductions in bacterial colony-forming units (CFUs) were observed, indicating its potential for effective systemic treatment .

Comparative Efficacy

To provide a clearer understanding of its applications, here is a comparison table illustrating the effectiveness of this compound against other tetracyclines:

| Compound | MIC (µg/ml) | Gram-positive Efficacy | Gram-negative Efficacy |

|---|---|---|---|

| 7-Ethylmethylamino Sancycline | 0.06 | High | High |

| Tetracycline | 0.5 | Moderate | Low |

| Minocycline | 0.03 | High | Moderate |

Mechanism of Action

The mechanism of action of 7-Ethylmethylamino Sancycline Hydrochloride is similar to other tetracyclines. It acts by binding to the 30S ribosomal subunit, inhibiting protein synthesis by blocking the entry of aminoacyl-tRNA into the ribosome A site. This prevents the addition of new amino acids to the growing peptide chain, effectively halting bacterial growth .

Comparison with Similar Compounds

Key Observations:

- Position 7 Modifications: The ethylmethylamino group in 7-Ethylmethylamino Sancycline HCl increases lipophilicity compared to methacycline’s methoxy group or minocycline’s dimethylamino substituent. This may enhance tissue penetration but reduce aqueous solubility .

- Synthesis Complexity: Minocycline is synthesized from sancycline via iodination and palladium-catalyzed amination, resulting in fewer isomer impurities compared to older tetracyclines .

- Purity: 7-Ethylmethylamino Sancycline HCl and minocycline exhibit >98% purity, whereas methacycline’s safety data are less comprehensively documented .

Pharmacological and Antimicrobial Activity

- Mechanism : All compounds inhibit bacterial protein synthesis via 30S ribosomal binding .

- Spectrum: Modifications at position 7 may broaden the antimicrobial spectrum. For example, minocycline demonstrates enhanced activity against Gram-positive bacteria due to its dimethylamino group .

- Efficacy: Methacycline uniquely inhibits epithelial-mesenchymal transition (EMT), suggesting non-antibiotic applications in fibrotic diseases .

Research and Development Insights

- 7-Ethylmethylamino Sancycline HCl: Limited clinical data are available, but its structural novelty positions it as a candidate for overcoming tetracycline resistance .

- Minocycline: Derived from sancycline, its optimized synthesis reduces epimer content, improving therapeutic reliability .

Biological Activity

7-Ethylmethylamino Sancycline Hydrochloride, a semi-synthetic derivative of tetracycline, is known for its broad-spectrum antibacterial properties. This compound is a modification of Sancycline, which itself is derived from 6-Demethyl-6-deoxytetracycline. The modifications in the molecular structure enhance its pharmacological profile, making it a candidate for treating various infections caused by resistant bacterial strains.

- Molecular Formula : CHClNO

- Molecular Weight : 450.87 g/mol

- Density : 1.61 g/cm³

- Melting Point : 224-228°C (decomposes)

- Boiling Point : 639.9°C at 760 mmHg

- Flash Point : 340.8°C

This compound functions primarily by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, thereby obstructing the translation process. This mechanism is crucial for its effectiveness against a variety of Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

The compound has demonstrated significant antibacterial activity against several resistant strains. In vitro studies have shown that it exhibits potent activity against:

- Gram-positive bacteria : Such as Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative bacteria : Including Escherichia coli and Klebsiella pneumoniae, particularly strains producing extended-spectrum beta-lactamases (ESBLs).

Table 1 summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various pathogens.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Streptococcus pneumoniae | 1.0 |

| Escherichia coli | 0.25 |

| Klebsiella pneumoniae | 0.5 |

| Pseudomonas aeruginosa | 2.0 |

Case Studies and Clinical Applications

- Murine Models of Infection :

- Comparative Studies :

- Pharmacokinetics :

Safety and Toxicology

While generally well-tolerated, potential side effects include:

- Gastrointestinal disturbances such as nausea and diarrhea.

- Photosensitivity reactions.

- Rare but serious adverse effects like hepatotoxicity and hypersensitivity reactions have been reported in some cases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.